

An In-depth Technical Guide to Arteannuic Alcohol: Chemical Structure and Properties

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Compound of Interest

Compound Name: Arteannuic alcohol

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Abstract

Arteannuic alcohol, a sesquiterpenoid, is a key intermediate in the biosynthesis of the potent antimalarial drug artemisinin, derived from the plant *Artemisia annua*. This technical guide provides a comprehensive overview of the chemical structure, and the known and predicted physicochemical and biological properties of arteannuic alcohol. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides theoretical insights based on the general characteristics of sesquiterpene alcohols. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential applications of arteannuic alcohol in drug discovery and development.

Chemical Structure and Properties

Arteannuic alcohol, with the IUPAC name 2-[(1R,4S)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol, is a bicyclic sesquiterpene alcohol.^[1] Its structure is characterized by a decalin core with two methyl groups and an isopropenyl alcohol substituent.

Quantitative Data

The known and calculated physicochemical properties of arteannuic alcohol are summarized in the table below. It is important to note that much of this data is computationally derived due

to the limited availability of experimental studies on the isolated compound.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄ O	PubChem[1]
Molecular Weight	220.35 g/mol	PubChem[1]
IUPAC Name	2-[(1R,4S)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol	PubChem[1]
CAS Number	125184-95-4	The Good Scents Company[2]
Boiling Point (predicted)	324.00 to 325.00 °C @ 760.00 mm Hg	The Good Scents Company[2]
Flash Point (predicted)	123.33 °C	The Good Scents Company[2]
Water Solubility (predicted)	8.806 mg/L @ 25 °C	The Good Scents Company[2]
LogP (o/w, predicted)	3.8 - 4.971	PubChem, The Good Scents Company[1][2]

Physical Properties

Based on the general properties of other common alcohols of similar molecular weight, arteannuinic alcohol is expected to be a colorless liquid at room temperature, possibly with a viscous or oily consistency and a faint, characteristic odor.[3] Alcohols with a higher number of carbon atoms, such as sesquiterpenoids, tend to have higher boiling points compared to smaller alcohols due to increased van der Waals forces.[4]

Spectral Properties

Detailed experimental spectral data for arteannuinic alcohol are not readily available in the cited literature. However, based on its chemical structure and the known spectral characteristics of similar functional groups, the following properties can be predicted.

¹H NMR Spectroscopy

In a proton NMR spectrum, the following characteristic signals would be expected for arteannuinic alcohol:

- -OH Proton: A broad singlet, typically in the range of 1-5 ppm, which is exchangeable with D₂O.[2]
- Vinyl Protons: Signals in the vinylic region (4.5-6.5 ppm) corresponding to the two protons on the double bond of the isopropenyl group.
- Carbinol Proton: A signal for the proton on the carbon bearing the hydroxyl group, likely in the 3.5-4.5 ppm range.
- Alkyl Protons: A complex series of signals in the upfield region (0.5-2.5 ppm) corresponding to the numerous protons of the decalin ring system and the methyl groups.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum of arteannuinic alcohol would be expected to show 15 distinct signals corresponding to its 15 carbon atoms. Key predicted chemical shifts include:

- Carbinol Carbon: The carbon atom bonded to the hydroxyl group would likely appear in the 60-80 ppm region.
- Olefinic Carbons: The two carbons of the double bond would be expected in the 100-150 ppm range.
- Alkyl Carbons: The remaining carbons of the decalin core and the methyl groups would produce signals in the upfield region (10-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of arteannuinic alcohol would be characterized by the following absorption bands:

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.[5]

- C-H Stretch: Multiple sharp peaks just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds and potentially a weaker peak just above 3000 cm^{-1} for the sp^2 C-H bonds of the double bond.
- C=C Stretch: A medium-intensity peak around $1640\text{-}1680\text{ cm}^{-1}$ for the carbon-carbon double bond.
- C-O Stretch: A strong absorption in the $1000\text{-}1250\text{ cm}^{-1}$ region.^[5]

Mass Spectrometry

In mass spectrometry, alcohols often undergo characteristic fragmentation patterns.^[6] For artemannuic alcohol, the following could be expected:

- Molecular Ion (M^+): A peak at m/z 220, corresponding to the molecular weight. This peak may be weak or absent in electron ionization (EI) mass spectrometry.
- Loss of Water: A peak at m/z 202 ($\text{M}-18$), resulting from the dehydration of the alcohol.^[6]
- Alpha-Cleavage: Fragmentation adjacent to the carbon bearing the hydroxyl group, leading to the loss of alkyl radicals.

Synthesis and Extraction Biosynthesis

Artemannuic alcohol is a natural intermediate in the biosynthesis of artemisinin in *Artemisia annua*. This pathway can be harnessed for its production using engineered microorganisms. The biosynthetic pathway is illustrated below.

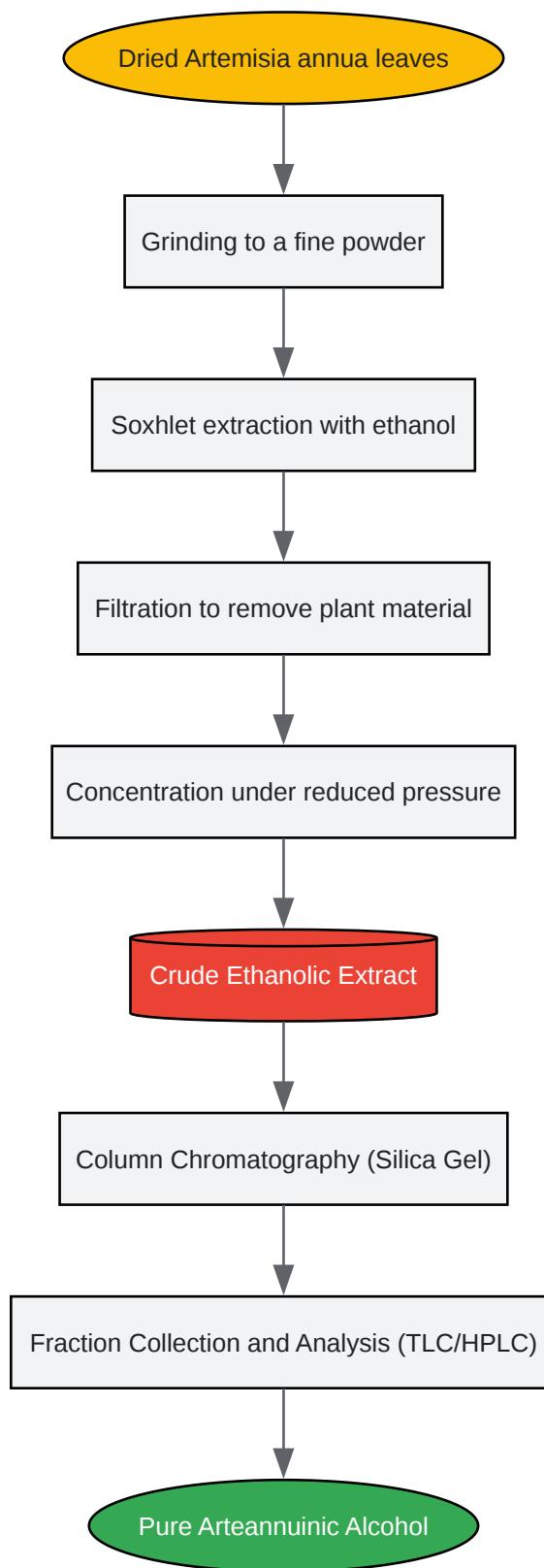


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Biosynthetic pathway of artemisinin from farnesyl diphosphate.

Extraction from *Artemisia annua*

While no specific protocol for the extraction of arteannuinic alcohol has been detailed in the available literature, a general procedure can be adapted from methods used for the extraction of artemisinin and other sesquiterpenoids from *Artemisia annua*.



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A proposed workflow for the extraction of arteannuinic alcohol.

Biological Activity and Signaling Pathways

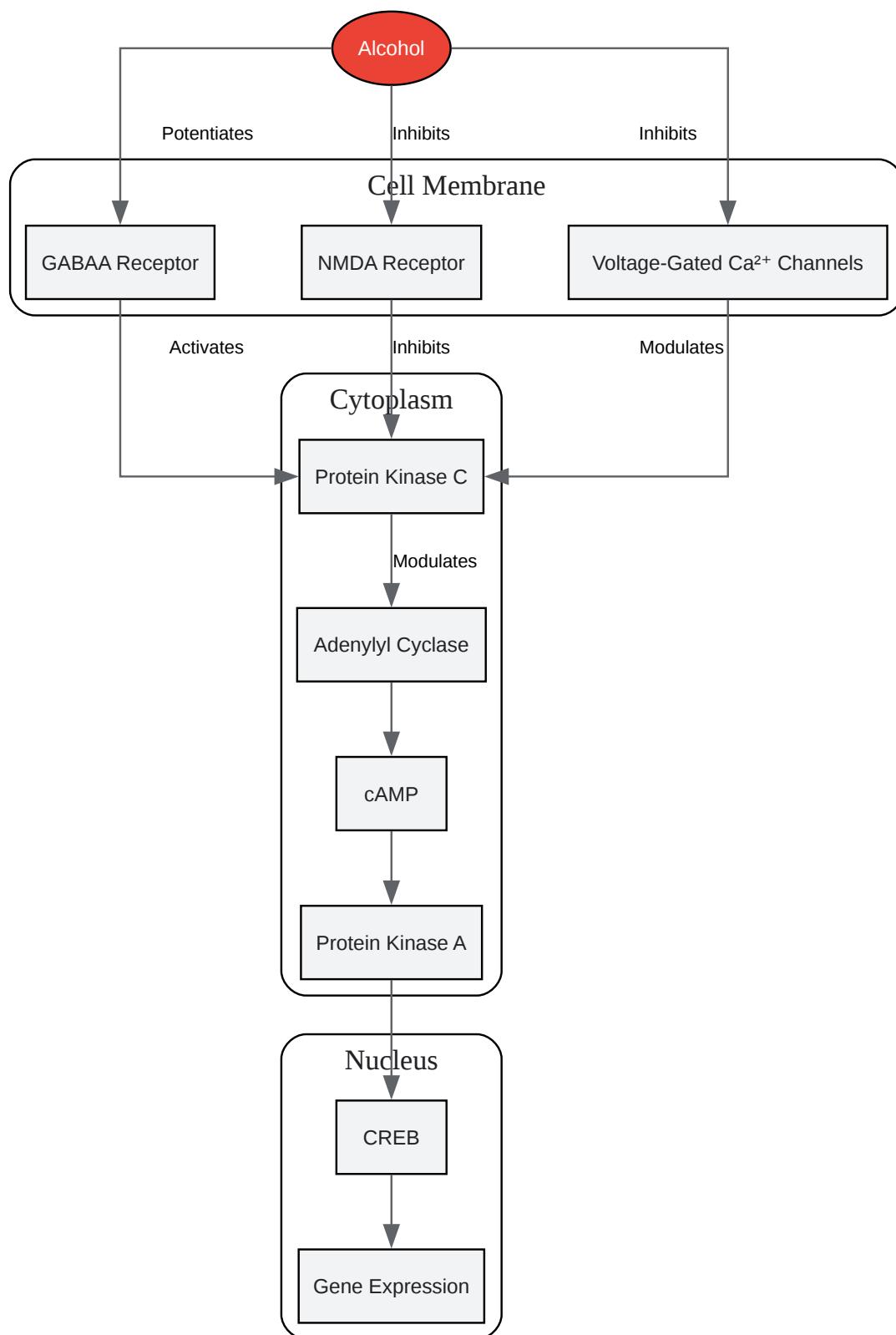
Specific studies on the biological activity and signaling pathways of isolated arteannuinic alcohol are scarce. However, extracts from *Artemisia annua* containing a mixture of compounds including artemisinin and its precursors have demonstrated various biological effects. It is plausible that arteannuinic alcohol contributes to some of these activities.

Potential Biological Activities

- **Antimicrobial Activity:** Many alcohols exhibit antimicrobial properties by denaturing proteins and disrupting cell membranes of bacteria and fungi.^[7] Long-chain fatty alcohols, for instance, have shown antibacterial activity against *Staphylococcus aureus*.^[8] It is conceivable that arteannuinic alcohol may possess similar properties.
- **Anti-inflammatory Activity:** Extracts of *Artemisia annua* have been shown to possess anti-inflammatory effects by inhibiting the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines.^[1] While this activity is often attributed to artemisinin, other constituents like arteannuinic alcohol could also play a role.
- **Cytotoxicity:** Ethanol and other alcohols can induce cytotoxicity, particularly at higher concentrations.^[9] The cytotoxic potential of arteannuinic alcohol has not been specifically evaluated.

Generalized Signaling Pathways for Alcohols

The mechanisms of action for alcohols are diverse and can involve interactions with multiple cellular targets. While the specific pathways for arteannuinic alcohol are unknown, the following diagram illustrates some of the general signaling pathways known to be affected by alcohols like ethanol. It is important to emphasize that this is a generalized representation and may not be directly applicable to arteannuinic alcohol without further investigation.

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Generalized signaling pathways potentially affected by alcohols.

Experimental Protocols

Due to the lack of specific published research on isolated arteannuinic alcohol, the following protocols are proposed based on standard methodologies for similar compounds.

Hypothetical Protocol for Extraction and Isolation

- Plant Material Preparation: Air-dry the leaves of *Artemisia annua* at room temperature and grind them into a fine powder.
- Soxhlet Extraction: Extract the powdered leaves (100 g) with 95% ethanol (500 mL) in a Soxhlet apparatus for 8 hours.
- Concentration: Remove the solvent from the ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
- Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column (230-400 mesh).
- Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
- Fraction Collection: Collect fractions of 20 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and visualizing with vanillin-sulfuric acid reagent.
- Purification: Combine the fractions containing the compound of interest (identified by comparison with a standard, if available, or by further analytical techniques) and re-chromatograph if necessary to achieve high purity.
- Characterization: Characterize the purified compound using NMR, IR, and mass spectrometry.

General Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)

- Preparation of Inoculum: Grow the test microorganism (e.g., *Staphylococcus aureus*) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Preparation of Test Compound: Prepare a stock solution of arteannuinic alcohol in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.
- Inoculation: Add the standardized inoculum to each well of the microtiter plate.
- Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and DMSO without the test compound), and a sterility control (broth only).
- Incubation: Incubate the plate at 37°C for 24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Conclusion

Arteannuinic alcohol is a structurally interesting sesquiterpenoid with a significant role as a precursor in the biosynthesis of artemisinin. While its own biological activities and specific chemical properties are not yet well-documented, its chemical structure suggests potential for antimicrobial and anti-inflammatory effects. This technical guide provides a summary of the current knowledge and theoretical predictions for arteannuinic alcohol. Further research is warranted to isolate and characterize this compound fully and to explore its pharmacological potential. The provided hypothetical experimental protocols can serve as a starting point for such investigations.

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